molecular formula C15H21N3O3 B1584861 Trimethylallyl isocyanurate CAS No. 6291-95-8

Trimethylallyl isocyanurate

Cat. No. B1584861
CAS RN: 6291-95-8
M. Wt: 291.35 g/mol
InChI Key: MPJPKEMZYOAIRN-UHFFFAOYSA-N
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Description

Trimethylallyl isocyanurate is a type of isocyanurate, which are cyclic trimers of isocyanate molecules . They are generally known as highly thermostable compounds . The thermal stabilities of the isocyanurate molecules can be altered depending on the substituents of their three nitrogen atoms .


Synthesis Analysis

The cyclotrimerization processes of isocyanates are highly exothermic . The enthalpy change for the cyclotrimerization of methyl isocyanate into trimethyl isocyanurate was estimated to be 66.4 kcal mol .


Molecular Structure Analysis

Trimethylallyl isocyanurate contains a total of 42 bonds, including 21 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 double bonds, 1 six-membered ring, 3 urea (-thio) derivatives, and 3 imides (-thio) .


Chemical Reactions Analysis

The cyclotrimerization processes of isocyanates are highly exothermic . Additional negative cyclotrimerization enthalpy changes were observed for n-alkyl-substituted isocyanates . This trend was enhanced with an extension of n-alkyl chains .


Physical And Chemical Properties Analysis

Isocyanurates are known as highly thermally and mechanically stable frameworks . By incorporating isocyanurate frameworks into polymer networks, the physical properties of the polymers will be improved .

Scientific Research Applications

1. Wastewater Treatment

  • Application Summary: TAIC has been used in wastewater treatment as a refractory organic compound due to its significant production capability and negative environmental impact .
  • Methods of Application: TAIC degradation was enhanced when an ozone (O3)/ultraviolet (UV) process was applied compared with the application of an independent O3 process .
  • Results: Although 99% of TAIC could be degraded in 5 min during both processes, the O3/UV process had a 70% mineralization rate that was much higher than that of the independent O3 process (9%) in 30 min .

2. Polymer Networks

  • Application Summary: Isocyanurates, including TAIC, are known as highly thermally and mechanically stable frameworks. By incorporating isocyanurate frameworks into polymer networks, the physical properties of the polymers can be improved .
  • Methods of Application: The cyclotrimerization processes of isocyanates are highly exothermic. The enthalpy change for the cyclotrimerization of methyl isocyanate into trimethyl isocyanurate was 66.4 kcal mol 1 .
  • Results: The n-alkyl-substituted isocyanurates were shown to be stabilized due to attractive dispersion interactions between the substituents. Meanwhile, the branched alkyl-substituted isocyanurates were destabilized due to the deformation of their isocyanurate rings .

3. Polymer and Rubber Improvement

  • Application Summary: TAIC is added to the crosslinking process of polymers and rubbers to greatly improve crosslinking efficiency, heat resistance, and mechanical properties .
  • Methods of Application: TAIC is incorporated into various rubbers, fluorine rubber, plastic, EVA film for solar battery encapsulation, and material for polymer alloy .
  • Results: The addition of TAIC results in improved heat resistance, mechanical characteristics, hydrolytic resistance, and weather resistance .

4. Rigid Polyurethane Foams

  • Application Summary: Isocyanurate frameworks, including TAIC, are key components in rigid polyurethane foams, which are used in a variety of industrial applications .
  • Methods of Application: The cyclotrimerization of three isocyanate molecules is the most rapid, economical, and atom-efficient route to isocyanurates .
  • Results: These foams are used in elastomers, sealants, coatings, insulation boards, medicines, selective anion binding, functional microporous materials, and coating materials .

5. HPLC Column Separation

  • Application Summary: TAIC can be used in High Performance Liquid Chromatography (HPLC) for the separation of compounds .
  • Methods of Application: TAIC is applied to the HPLC column and the separation of compounds is observed .
  • Results: The application of TAIC in HPLC enhances the separation efficiency of various compounds .

6. Flame Retardant

  • Application Summary: TAIC is used as a flame retardant in various materials .
  • Methods of Application: TAIC is incorporated into materials that require flame resistance .
  • Results: The addition of TAIC improves the flame resistance of the materials .

Safety And Hazards

Trimethylallyl isocyanurate can be harmful if swallowed and harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Trimethylallyl isocyanurate has been used as an efficient electrolyte additive for layered oxide cathode material-based lithium-ion batteries with improved stability under high voltage . Due to its specific function, the additive can be used in high energy density and high voltage lithium-ion battery systems .

properties

IUPAC Name

1,3,5-tris(2-methylprop-2-enyl)-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H21N3O3/c1-10(2)7-16-13(19)17(8-11(3)4)15(21)18(14(16)20)9-12(5)6/h1,3,5,7-9H2,2,4,6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJPKEMZYOAIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=O)N(C(=O)N(C1=O)CC(=C)C)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212103
Record name Trimethylallyl isocyanurate
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Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Trimethylallyl isocyanurate

CAS RN

6291-95-8
Record name Trimethallyl isocyanurate
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Record name Trimethylallyl isocyanurate
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Record name 1,3,5-tris(2-methyl-2-propenyl)-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione
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Record name TRIMETHYLALLYL ISOCYANURATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
PT Thu Hong, D Binh, TT Canh, NQ Hien, VT Kim Lang - 2005 - osti.gov
… Some properties of material were changed by crosslinking irradiation in the presence of crosslinker - trimethylallyl isocyanurate (TMAIC) at concentration of 1% with absorbed dose of …
Number of citations: 0 www.osti.gov
TTH Pham, B Doan, TC Tran, QH Nguyen, TKL Vo - 2005 - inis.iaea.org
… Some properties of material were changed by crosslinking irradiation in the presence of crosslinker - trimethylallyl isocyanurate (TMAIC) at concentration of 1% with absorbed dose of …
Number of citations: 0 inis.iaea.org
C Yamoum, J Maia… - Polymers For Advanced …, 2017 - Wiley Online Library
… peroxide and by irradiation (γ-irradiation or electron beam irradiation) curing in the presence of some small crosslinking agents, eg triallyl isocyanurate (TAIC), trimethylallyl isocyanurate…
Number of citations: 32 onlinelibrary.wiley.com
W Li, Q Sun, B Mu, G Luo, H Xu, Y Yang - International journal of biological …, 2019 - Elsevier
… Crosslinking agents mainly include triallyl isocyanurate [20], trimethylallyl isocyanurate [21], trimethylolpropane triacrylate [22], polyethyleneglycoldiacrylate [23] and …
Number of citations: 18 www.sciencedirect.com
R Malinowski - Polymers for Advanced Technologies, 2016 - Wiley Online Library
… They include triallyl isocyanurate (TAIC), trimethylopropane triacrylate, 1,6-hexanediol diacrylate, trimethylolpropane trimethacrylate, trimethylallyl isocyanurate, and ethylene glycol bis […
Number of citations: 16 onlinelibrary.wiley.com
BK Kim, D Cho, OH Kwon, WH Park, JH Lee - Materials & Design, 2015 - Elsevier
… Multi-functional monomers such as triallyl isocyanurate (TAIC), trimethylallyl isocyanurate (TMAIC), and trimethylallyl isocyanurate (TMPTA), which can generate free radicals by …
Number of citations: 18 www.sciencedirect.com
H Saito, TM Quynh, K Furusawa, N Nagasawa… - …, 2016 - researchgate.net
… polymers can crosslink by gamma irradiation in the presence of crosslinking agents such as trimethylallyl isocyanurate (TMAIC), triallyl isocyanurate (TAIC), epichlorohydrin (ECH) [15, …
Number of citations: 5 www.researchgate.net
H Mitomo, A Kaneda, TM Quynh, N Nagasawa… - Polymer, 2005 - Elsevier
… Triallyl isocyanurate (TAIC) and trimethylallyl isocyanurate (TMAIC) were purchased from Nihon Chemicals Co. and other agents were purchased from Sigma-Aldrich Co. The toxicity …
Number of citations: 174 www.sciencedirect.com
D Cho, YJ Jang, JH Choi - Journal of Biobased Materials and …, 2014 - ingentaconnect.com
… , cross-linking and swelling of poly(L-lactic acid) (PLLA) in the presence of different types of multifunctional monomers such as triallyl isocyanurate (TAIC), trimethylallyl isocyanurate (…
Number of citations: 4 www.ingentaconnect.com
M Bednarek, K Borska, P Kubisa - Molecules, 2020 - mdpi.com
Polylactide (PLA) is presently the most studied bioderived polymer because, in addition to its established position as a material for biomedical applications, it can replace mass …
Number of citations: 35 www.mdpi.com

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